molecular formula C13H18BrNO2 B11815264 N-(6-Bromohexyl)-2-hydroxybenzamide

N-(6-Bromohexyl)-2-hydroxybenzamide

Cat. No.: B11815264
M. Wt: 300.19 g/mol
InChI Key: XTRNZKLBQLBGCW-UHFFFAOYSA-N
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Description

N-(6-Bromohexyl)-2-hydroxybenzamide is an organic compound that features a bromine atom attached to a hexyl chain, which is further connected to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 6-bromohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the use of solvents such as dichloromethane or ethanol, and the reaction is often catalyzed by agents like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromohexyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxyl group on the benzamide can be oxidized to form corresponding ketones or reduced to form alcohols.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters[][2].

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride[][2].

Major Products

    Substitution: Formation of N-(6-azidohexyl)-2-hydroxybenzamide or N-(6-thiocyanatohexyl)-2-hydroxybenzamide.

    Oxidation: Formation of 2-hydroxybenzamide ketone derivatives.

    Reduction: Formation of 2-hydroxybenzamide alcohol derivatives[][2].

Scientific Research Applications

N-(6-Bromohexyl)-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(6-Bromohexyl)-2-hydroxybenzamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Bromohexyl)-2-hydroxybenzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzamide structureThe hydroxyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

N-(6-bromohexyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H18BrNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17)

InChI Key

XTRNZKLBQLBGCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCBr)O

Origin of Product

United States

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